2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid
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Overview
Description
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid is a complex organic compound with a molecular formula of C27H18FNO6 and a molecular weight of 471.44 g/mol. This compound is known for its unique structural features, which include a benzo[c]xanthene core, a fluorine atom, and a dimethylamino group. It is often used as an intracellular pH indicator due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid typically involves multiple steps, including the formation of the benzo[c]xanthene core and the introduction of the fluorine and dimethylamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed as an intracellular pH indicator to monitor cellular processes.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors for various applications.
Mechanism of Action
The mechanism by which 2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid exerts its effects is primarily through its fluorescent properties. The compound can absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful for monitoring pH changes and other biochemical processes. The molecular targets and pathways involved include interactions with cellular components and changes in the local environment that affect fluorescence.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another fluorescent compound used as a pH indicator and in various imaging applications.
Rhodamine: A family of fluorescent dyes with similar structural features and applications.
BODIPY: A class of fluorescent dyes known for their stability and brightness.
Uniqueness
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and reactivity. The presence of the fluorine atom and dimethylamino group enhances its utility as a pH indicator and in other applications.
Properties
CAS No. |
1222767-53-4 |
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Molecular Formula |
C27H18FNO6 |
Molecular Weight |
471.44 |
IUPAC Name |
2-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |
InChI |
InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-16-8-5-15(30)11-19(16)22(28)12-21(25)24(18)20-9-13(26(31)32)3-6-17(20)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
HJOQBXHBGYTNDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=CC(=C5)C(=O)O)C(=O)O |
Synonyms |
2-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)terephthalic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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